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Compound of Interest

Compound Name: d[Cha4]-AVP

Cat. No.: B15571420

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of d[Cha4]-AVP, a potent and selective
agonist for the vasopressin V1b receptor. This document outlines its pharmacological profile,
the signaling pathways it activates, and detailed experimental protocols for its characterization.

Introduction

d[Cha4]-AVP, also known as [1-deamino-4-cyclohexylalanine] arginine vasopressin, is a
synthetic peptide analogue of arginine vasopressin (AVP). Its development has been a
significant advancement in the study of the vasopressinergic system, providing a crucial tool for
elucidating the physiological and pathological roles of the V1b receptor.[1][2] The V1b receptor
is predominantly expressed in the anterior pituitary, where it modulates the release of
adrenocorticotropic hormone (ACTH), and is also found in various brain regions, implicating it
in the regulation of stress, anxiety, and social behaviors.[3][4][5] The high selectivity of
d[Cha4]-AVP for the V1b receptor over other vasopressin (V1a, V2) and oxytocin (OT)
receptors makes it an invaluable probe for both in vitro and in vivo studies.

Pharmacological Profile and Selectivity

d[Cha4]-AVP exhibits a high binding affinity for the human V1b receptor, with Ki values
reported in the low nanomolar range. Its selectivity for the V1b receptor is over 100-fold higher
compared to the V1a, V2, and OT receptors. This selectivity is crucial for minimizing off-target
effects in experimental settings.
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Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of
d[Cha4]-AVP for human vasopressin and oxytocin receptors.

Binding Affinity (Ki, Functional Potency

Receptor Functional Activity
nM) (PEC50)
Human V1b 1.2 10.05 Agonist
Human Vla 151 6.53 Weak Agonist
Human V2 750 5.92 Weak Agonist
Weak Antagonist (pKB
Human OT 240

= 6.31)

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces
50% of the maximal possible effect. pKB is the negative logarithm of the molar concentration of
an antagonist that requires 50% of the receptors to be occupied.

V1b Receptor Signaling Pathway

The V1b receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gg/11
family of G proteins. Upon agonist binding, such as with d[Cha4]-AVP, the receptor undergoes
a conformational change, leading to the activation of phospholipase C (PLC). PLC then
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol
trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic
reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates
protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses,
including the secretion of hormones like ACTH from pituitary corticotrophs.
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V1b receptor signaling pathway upon d[Cha4]-AVP binding.

Experimental Protocols

The characterization of d[Cha4]-AVP as a selective V1b receptor agonist relies on two primary

in vitro assays: radioligand binding assays to determine binding affinity and selectivity, and

intracellular calcium mobilization assays to assess functional agonist activity.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of d[Cha4]-AVP

for the V1b receptor.

1. Materials:

Membrane preparations from cells expressing the human V1b receptor.

Radioligand, e.g., [3H]-Arginine Vasopressin ([3H]AVP).

d[Cha4]-AVP (unlabeled competitor).

Assay Buffer: 50 mM Tris-HCI, 5 mM MgCI2, 0.1% BSA, pH 7.4.
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Wash Buffer: Ice-cold 50 mM Tris-HCI, pH 7.4.
Glass fiber filters (e.g., GF/C).
Scintillation fluid.
96-well plates.
. Procedure:
Prepare serial dilutions of d[Cha4]-AVP in assay buffer.
In a 96-well plate, add in the following order:

o 50 pL of assay buffer (for total binding) or a high concentration of unlabeled AVP (for non-
specific binding) or d[Cha4]-AVP dilution.

o 50 pL of radioligand ([3H]AVP) at a concentration near its Kd.
o 150 pL of membrane preparation.
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

Terminate the incubation by rapid filtration through the glass fiber filters using a cell
harvester.

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
Dry the filters and place them in scintillation vials with scintillation fluid.
Quantify the radioactivity using a scintillation counter.
. Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the d[Cha4]-AVP
concentration.
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o Determine the IC50 value (the concentration of d[Cha4]-AVP that inhibits 50% of specific
radioligand binding) using non-linear regression analysis.

» Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]}/Kd), where [L] is
the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol measures the agonist-induced increase in intracellular calcium via the V1b
receptor.

1. Materials:

e CHO or HEK293 cells stably expressing the human V1b receptor.

o Cell culture medium.

o Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5).

o Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

« d[Cha4d]-AVP.

o Black, clear-bottom 96-well plates.

o Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
2. Procedure:

e Seed the cells in the 96-well plates and grow to confluence.

e On the day of the assay, remove the culture medium and load the cells with the calcium-
sensitive dye in assay buffer for 60 minutes at 37°C.

o Wash the cells with assay buffer to remove excess dye.
o Prepare serial dilutions of d[Cha4]-AVP in assay buffer.

o Place the cell plate in the fluorescence plate reader.
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» Record a baseline fluorescence reading.

« Inject the d[Cha4]-AVP dilutions into the wells and continue to monitor the fluorescence
intensity over time.

3. Data Analysis:
o The change in fluorescence intensity reflects the increase in intracellular calcium.

» Plot the peak fluorescence response against the logarithm of the d[Cha4]-AVP
concentration.

o Determine the EC50 value (the concentration of d[Cha4]-AVP that produces 50% of the
maximal response) using non-linear regression analysis.

Experimental and Logical Visualizations
General Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a selective GPCR
agonist like d[Cha4]-AVP.
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Workflow for the characterization of a selective GPCR agonist.
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Selectivity Profile of d[Cha4]-AVP

This diagram logically represents the high selectivity of d[Cha4]-AVP for the V1b receptor
compared to other related receptors.
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Logical representation of d[Cha4]-AVP's receptor selectivity.

Conclusion

d[Cha4]-AVP is a powerful and selective pharmacological tool for investigating the V1b
receptor. Its high affinity and selectivity, coupled with its agonist activity, enable precise
dissection of the V1b receptor's role in health and disease. The experimental protocols and
data presented in this guide provide a comprehensive resource for researchers and drug
development professionals working in the field of vasopressin research and related therapeutic

areas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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